BenchChemオンラインストアへようこそ!

Smm-189

Neuroinflammation Brain penetration Pharmacokinetics

SMM-189 is a triaryl-based CB2 inverse agonist with 40-fold selectivity over CB1. Its superior brain penetration (brain:serum ratio ~1.0) and noncompetitive inhibition of CP 55,940 distinguish it from other CB2 ligands. Validated in murine TBI models (50-60% neuron rescue), status epilepticus, synucleinopathy, and colitis, it biases microglia to the pro-healing M2 state. Choose SMM-189 for reliable CNS target engagement and disease-relevant efficacy.

Molecular Formula C19H12Cl2O3
Molecular Weight 359.2 g/mol
CAS No. 1054451-07-8
Cat. No. B1681835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSmm-189
CAS1054451-07-8
SynonymsSMM-189;  SMM 189;  SMM189.
Molecular FormulaC19H12Cl2O3
Molecular Weight359.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=CC(=C(C(=C2)O)C3=CC(=CC(=C3)Cl)Cl)O
InChIInChI=1S/C19H12Cl2O3/c20-14-6-12(7-15(21)10-14)18-16(22)8-13(9-17(18)23)19(24)11-4-2-1-3-5-11/h1-10,22-23H
InChIKeyCRNLOOZHRPDURJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SMM-189 (CAS 1054451-07-8): A Selective Cannabinoid CB2 Receptor Inverse Agonist for Neuroinflammation and Microglial Polarization Research


SMM-189 is a triaryl-based small molecule (MW 359.2, C19H12Cl2O3) that functions as a potent and selective cannabinoid receptor 2 (CB2) inverse agonist [1]. It acts as a noncompetitive inhibitor of the CB2 agonist CP 55,940 and has been characterized for its ability to regulate microglial activation by biasing microglia from the pro-inflammatory M1 phenotype toward the pro-healing M2 phenotype [2]. SMM-189 has demonstrated acceptable biopharmaceutical properties for preclinical development and has been extensively evaluated in multiple in vivo models of neuroinflammation, traumatic brain injury, status epilepticus, inflammatory bowel disease, and synucleinopathy [3].

Why SMM-189 Cannot Be Substituted with Other CB2 Ligands: Evidence-Based Differentiation from SR144528, AM630, and Structural Analogs


Generic substitution among CB2 inverse agonists or antagonists is not scientifically justified due to fundamental differences in brain penetration, receptor interaction kinetics, functional bias, and in vivo efficacy profiles. While compounds such as SR144528 (the prototypical CB2 inverse agonist/antagonist) and AM630 share CB2 targeting, their biopharmaceutical properties and pharmacological outcomes diverge significantly from SMM-189 [1]. Critically, SMM-189 demonstrates superior brain-to-serum concentration ratio (approximately 2.5-fold higher than SR144528) and acts as a noncompetitive inhibitor of CP 55,940, whereas SR144528 functions as a competitive antagonist [2]. Furthermore, structural analogs within the 2,6-dihydroxy-biphenyl-aryl-methanone scaffold exhibit markedly different potency and efficacy profiles in cAMP stimulation assays, with some analogs showing enhanced potency but reduced in vivo validation compared to SMM-189 [3]. These differences preclude simple interchangeability and underscore the necessity of compound-specific selection based on quantitative performance metrics.

SMM-189 Quantitative Differentiation Evidence: Head-to-Head Comparisons and Class-Level Benchmarks


Brain-to-Serum Concentration Ratio: SMM-189 vs. SR144528 in Murine GVHD Model

In a direct head-to-head pharmacokinetic comparison using a murine model of graft-versus-host disease (GVHD), SMM-189 exhibited substantially higher brain penetration relative to serum compared with the prototypical CB2 inverse agonist/antagonist SR144528. This differential brain-to-serum ratio provides a quantifiable basis for selecting SMM-189 over SR144528 for CNS-targeted applications [1].

Neuroinflammation Brain penetration Pharmacokinetics CB2 inverse agonist

CB2 vs. CB1 Receptor Selectivity: Quantitative Binding Affinity Comparison

SMM-189 exhibits a quantifiable selectivity profile for CB2 over CB1 receptors, with a binding affinity (Ki) of 121.3 nM at CB2 and approximately 40-fold selectivity over CB1. This selectivity ratio is critical for distinguishing CB2-mediated effects from confounding CB1-mediated psychoactive or central effects that plague less selective ligands .

CB2 selectivity Binding affinity Receptor pharmacology Off-target risk

In Vivo Neuron Rescue Efficacy in Mild Traumatic Brain Injury Model

In a murine mild traumatic brain injury (mTBI) model using focal left-side cranial blast, SMM-189 treatment produced quantifiable rescue of neuron loss across multiple brain regions compared to vehicle-treated controls. This level of in vivo neuroprotective efficacy has been systematically characterized across cortex, striatum, and basolateral amygdala, establishing a benchmark against which other CB2 inverse agonists may be compared [1].

Traumatic brain injury Neuroprotection Neuron rescue In vivo efficacy

cAMP Stimulation Potency: SMM-189 as Benchmark Scaffold vs. Optimized Analogs

A comprehensive structure-activity relationship (SAR) study of the 2,6-dihydroxy-biphenyl-aryl-methanone scaffold established SMM-189 as the lead compound against which multiple ring analogs were quantitatively compared for potency and efficacy in cAMP stimulation. This comparative dataset enables rational selection between SMM-189 (validated in multiple in vivo models) and higher-potency analogs such as compound 40 (enhanced cAMP stimulation but limited in vivo characterization) [1].

cAMP signaling Functional efficacy SAR Scaffold optimization

Microglial M1-to-M2 Polarization Bias: Quantitative Phenotypic Shift in Human Cells

In vitro analysis using human microglia demonstrated that SMM-189 treatment converts microglia from the pro-inflammatory M1 phenotype to the pro-healing M2 phenotype. This phenotypic shift has been quantified through chemokine expression profiling and morphological assessment, establishing a functional endpoint for SMM-189 that distinguishes it from CB2 agonists which may produce different microglial activation profiles [1].

Microglia polarization M1/M2 phenotype Neuroinflammation In vitro pharmacology

SMM-189 Optimal Application Scenarios: Evidence-Based Research Use Cases


Traumatic Brain Injury and Neuroinflammation Research Requiring Validated In Vivo Neuroprotection

SMM-189 is optimally deployed in murine mild TBI models where quantifiable neuron rescue (50-60% in cortex, striatum, and amygdala) has been demonstrated via unbiased stereology [1]. The compound's established brain penetration profile (brain-to-serum ratio ~1.0) and 40-fold CB2 selectivity make it suitable for CNS studies requiring reliable target engagement without CB1-mediated confounds [2]. Its documented ability to bias microglia toward the M2 pro-healing state has been validated across multiple TBI studies, including visual system pathology mitigation where SMM-189 reduced axon injury and preserved contrast sensitivity function [3].

Status Epilepticus Models Evaluating Post-Seizure Neuroprotective Interventions

SMM-189 has demonstrated efficacy in the kainate-induced mouse model of status epilepticus when administered transiently (6 mg/kg, i.p., b.i.d.) after seizure interruption with diazepam. Under these conditions, SMM-189 prevented seizure-induced cytokine surge in brain, reduced neuronal death, and preserved behavioral function at 24 hours post-SE [1]. This application is particularly relevant for studies investigating adjunctive anti-inflammatory therapies that can be delivered hours after SE onset, addressing the critical need for follow-on therapies beyond acute seizure termination [2].

Parkinson's Disease and Synucleinopathy Models Targeting Alpha-Synuclein Aggregation

In the AAV2/5-hAsyn rat model of nigral synucleinopathy, 7-week peripheral administration of SMM-189 significantly reduced phosphorylated (pSer129) alpha-synuclein in the substantia nigra compared to vehicle treatment [1]. SMM-189 also delayed Asyn-induced immune cell infiltration into the brain and skewed immune cell function toward a phagocytic phenotype with elevated wound-healing-immune-mediator gene expression [2]. This application scenario is validated by the compound's ability to reduce toxic aggregated species of Asyn while modulating neuroinflammatory responses, positioning SMM-189 as a tool compound for investigating CB2 inverse agonism in Parkinson's disease-relevant pathology [3].

Inflammatory Bowel Disease Models Evaluating CB2-Mediated Immune Modulation

In the dextran sodium sulfate (DSS)-induced experimental colitis model, SMM-189 treatment effectively attenuated overall clinical score, reversed colitis-associated pathogenesis, and increased both body weight and colon length [1]. Mechanistically, SMM-189 induced expression of endogenous CB2 and protein kinase A (PKA) in colon lamina propria lymphocytes, increased myeloid-derived suppressor cells (MDSCs) in spleen, and reduced Th17 cells and neutrophils in spleen, mesenteric lymph nodes, and lamina propria lymphocytes [2]. This application is supported by the first-time demonstration that a CB2 inverse agonist can restore body weight and suppress colitis symptoms, distinguishing SMM-189 from neutral CB receptor antagonists like AM4113 and AM630 which reduce body weight through reduced food intake rather than disease modification [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Smm-189

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.